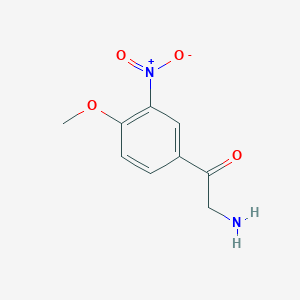

2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone

Description

2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone is a substituted acetophenone derivative characterized by a phenyl ring bearing a methoxy (-OCH₃) group at the para (4th) position and a nitro (-NO₂) group at the meta (3rd) position. The ethanone moiety is functionalized with an amino (-NH₂) group at the α-carbon (Figure 1). Its hydrochloride salt (CAS: 877395-19-2) is commonly synthesized via multistep reactions, including Ugi reactions, palladium-catalyzed reductions, and HATU-mediated couplings, yielding high-purity products (>95%) .

Properties

Molecular Formula |

C9H10N2O4 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

2-amino-1-(4-methoxy-3-nitrophenyl)ethanone |

InChI |

InChI=1S/C9H10N2O4/c1-15-9-3-2-6(8(12)5-10)4-7(9)11(13)14/h2-4H,5,10H2,1H3 |

InChI Key |

KDEMSQKQVHAGFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CN)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methoxy-3-nitrophenyl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxy-3-nitrobenzaldehyde and glycine.

Reaction: The aldehyde group of 4-methoxy-3-nitrobenzaldehyde reacts with the amino group of glycine under acidic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the final product, 2-Amino-1-(4-methoxy-3-nitrophenyl)ethan-1-one.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methoxy-3-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide or other strong nucleophiles.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

Reduction: 2-Amino-1-(4-amino-3-methoxyphenyl)ethan-1-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

2-Amino-1-(4-methoxy-3-nitrophenyl)ethan-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methoxy-3-nitrophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and nitro groups allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 2-aminoacetophenone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations :

Electron-Withdrawing vs. Methoxy (-OCH₃) and hydroxyl (-OH) groups (e.g., ) donate electron density, increasing solubility but possibly reducing metabolic stability.

Antimalarial Potency: Compound 17 in (dual fluoro substitutions) exhibits exceptional potency (IC₅₀ = 10 nM), likely due to enhanced hydrophobic interactions with parasite targets . The absence of biological data for 2-amino-1-(4-methoxy-3-nitrophenyl)ethanone suggests its role as a synthetic precursor rather than a direct therapeutic agent.

Lipid-Lowering Activity :

Biological Activity

2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone, with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 194.19 g/mol, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group, a methoxy group, and a nitro group attached to a phenyl ring, which contribute to its unique chemical properties and reactivity. The presence of these functional groups allows for various chemical transformations and applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The structural characteristics of this compound are pivotal in determining its biological activity. The methoxy group (–OCH₃) acts as an electron-donating group, while the nitro group (–NO₂) serves as an electron-withdrawing group. This combination can influence the compound's interactions with biological targets such as enzymes or receptors, potentially leading to diverse pharmacological effects.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties . Research suggests that it may act against various bacterial strains, although specific mechanisms of action remain to be fully elucidated. The compound's ability to interact with microbial enzymes or cellular components could be a key factor in its efficacy against pathogens.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have not been extensively studied; however, compounds with similar structures have shown promise in cancer research. For instance, derivatives with similar functional groups have exhibited significant cytotoxicity against various cancer cell lines, including those from leukemia and breast cancer . Investigating the potential anticancer activity of this compound could reveal its applicability in cancer therapeutics.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its interaction with specific enzymes or receptors may influence metabolic pathways crucial for cellular function. Further research is necessary to elucidate these interactions and their implications for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Methyl-3-nitrophenyl)ethanone | Methyl group instead of methoxy | Different reactivity due to the lack of methoxy group |

| 1-(4-Hydroxy-3-nitrophenyl)ethanone | Hydroxy group instead of methoxy | Exhibits different solubility and reactivity |

| 1-(3-Nitrophenyl)ethanone | Lacks both methoxy and hydroxy groups | Different applications in organic synthesis |

This table highlights how variations in functional groups can lead to significant differences in biological activity and potential applications in pharmaceuticals and materials science.

Case Studies and Research Findings

Recent research has begun to explore the biological activity of this compound more thoroughly. For instance, studies have indicated that compounds with similar nitro-substituted aromatic rings often exhibit notable antibacterial and antifungal activities. The ongoing investigation into this compound's interactions within biological systems is crucial for determining its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.